1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone
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Overview
Description
1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone is an organic compound belonging to the class of phenylpropanoids. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a prop-2-en-1-yl group attached to a phenyl ring, along with an ethanone group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with prop-2-en-1-yl bromide in the presence of a base, followed by oxidation to form the ethanone group. The reaction conditions typically include a solvent such as ethanol or methanol and a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride are used for halogenation reactions.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation
Comparison with Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Shares the hydroxy and methoxy groups but lacks the prop-2-en-1-yl and ethanone groups.
Coniferyl alcohol: Contains the hydroxy and methoxy groups along with a prop-2-en-1-yl group but lacks the ethanone group
Properties
CAS No. |
5438-55-1 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)ethanone |
InChI |
InChI=1S/C12H14O3/c1-4-5-9-6-10(8(2)13)7-11(15-3)12(9)14/h4,6-7,14H,1,5H2,2-3H3 |
InChI Key |
CHHFXWGARSXQNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)O)CC=C |
Origin of Product |
United States |
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